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molecular formula C9H9F3O2 B1451313 3-Methoxy-5-(trifluoromethyl)benzyl alcohol CAS No. 916420-98-9

3-Methoxy-5-(trifluoromethyl)benzyl alcohol

Cat. No. B1451313
M. Wt: 206.16 g/mol
InChI Key: ROACFQURKLEGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148572B2

Procedure details

Triethylamine (2.04 ml) was added to a solution of the product of step (ii) (3.02 g) in DCM (30 ml) and cooled to 0° C. before adding methane sulfonyl chloride (1.13 ml). The reaction mixture was stirred for 2 h at RT. The reaction mixture was diluted with water, extracted with DCM then dried (MgSO4) and evaporated under reduced pressure to give an oil. The oil was dissolved in DMF (20 ml), sodium cyanide (1.07 g) was added and stirred at 100° C. for 2 h. The reaction mixture was diluted with water, extracted with ether, dried (MgSO4) and evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent ether) to give the subtitle compound (1.9 g).
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
1.07 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.[CH3:8][O:9][C:10]1[CH:11]=[C:12](CO)[CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1.CS(Cl)(=O)=O.[C-]#N.[Na+]>C(Cl)Cl.O.CN(C=O)C>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH2:7][C:6]#[N:3])[CH:13]=[C:14]([C:16]([F:17])([F:18])[F:19])[CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.04 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.02 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)C(F)(F)F)CO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.13 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
1.07 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (eluent ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)C(F)(F)F)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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